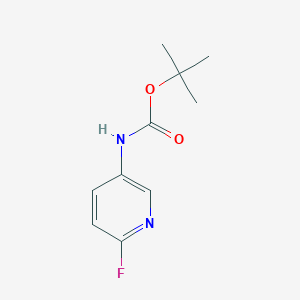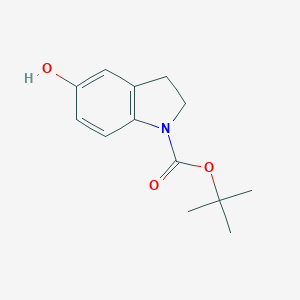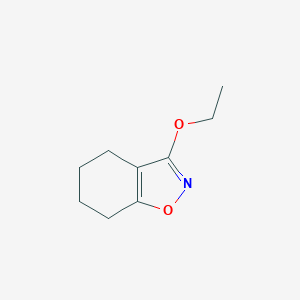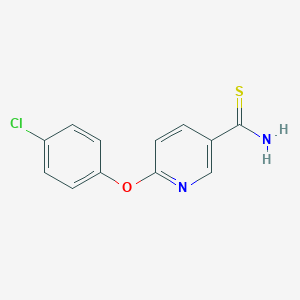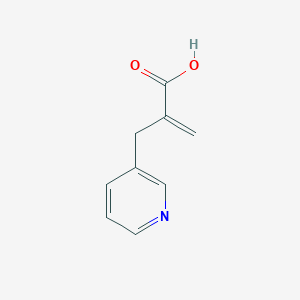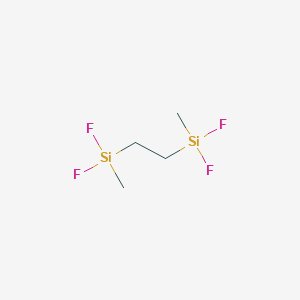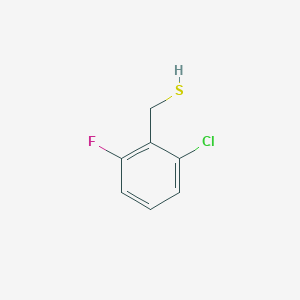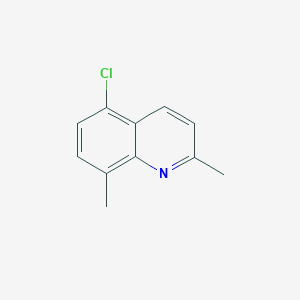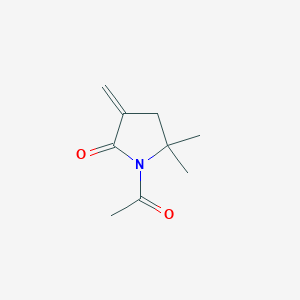
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) is a heterocyclic organic compound with the molecular formula C9H13NO2 This compound is characterized by a pyrrolidine ring substituted with an acetyl group, a methylene group, and two methyl groups
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-methylene-5,5-dimethylpyrrolidine-2-one with acetic anhydride under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete acetylation of the pyrrolidine ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The methylene group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form substituted pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Lacks the acetyl and methylene groups, resulting in different chemical properties and reactivity.
3-Methylene-5,5-dimethylpyrrolidine-2-one:
1-Acetylpyrrolidine-2-one: Lacks the methylene and additional methyl groups, leading to variations in its chemical and biological properties.
Properties
CAS No. |
167281-21-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
1-acetyl-5,5-dimethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-9(3,4)10(7(2)11)8(6)12/h1,5H2,2-4H3 |
InChI Key |
AVYZBJIKOQJRRE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
Canonical SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
Synonyms |
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


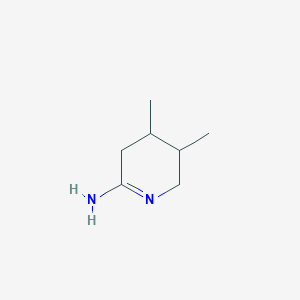
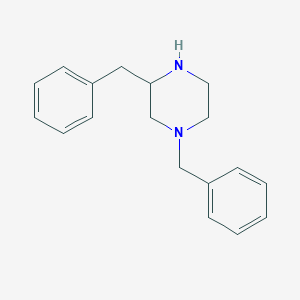
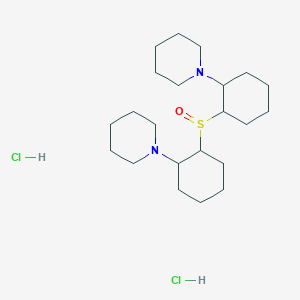
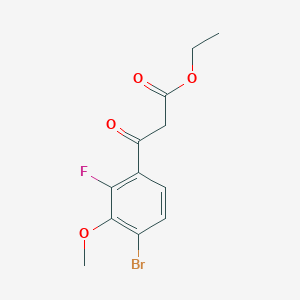
![(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane](/img/structure/B70828.png)
